4H,6H-furo[3,4-c][1,2]oxazol-6-one
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Overview
Description
4H,6H-furo[3,4-c][1,2]oxazol-6-one is a heterocyclic compound with a unique structure that combines a furan ring and an oxazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H,6H-furo[3,4-c][1,2]oxazol-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with nitrile oxides in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4H,6H-furo[3,4-c][1,2]oxazol-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while reduction could produce furan-2,3-diol derivatives.
Scientific Research Applications
4H,6H-furo[3,4-c][1,2]oxazol-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various chemical processes.
Mechanism of Action
The mechanism of action of 4H,6H-furo[3,4-c][1,2]oxazol-6-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymes. In medicinal applications, the compound may inhibit specific signaling pathways involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4H,6H-furo[3,4-c][1,2,5]oxadiazol-4-one: Similar in structure but contains an additional nitrogen atom in the ring.
Furoisoxazoles: Bicyclic isoxazoles with potential fungicidal activity.
Uniqueness
4H,6H-furo[3,4-c][1,2]oxazol-6-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its combination of a furan and oxazole ring makes it versatile for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4H-furo[3,4-c][1,2]oxazol-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3NO3/c7-5-4-3(1-8-5)2-9-6-4/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWSVVRFFVXOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CON=C2C(=O)O1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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